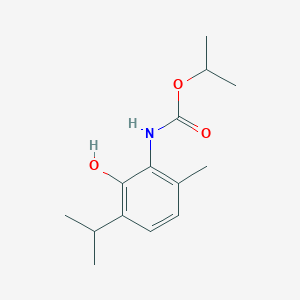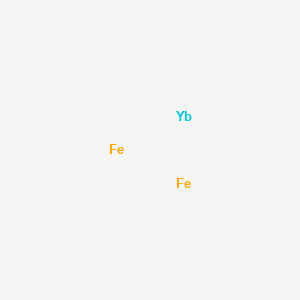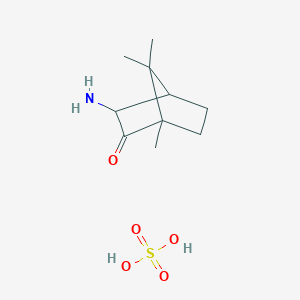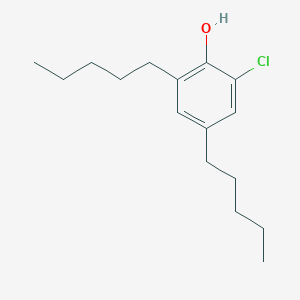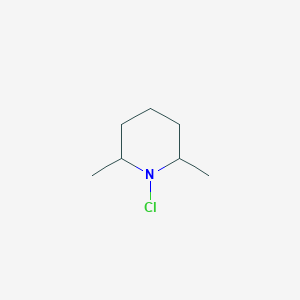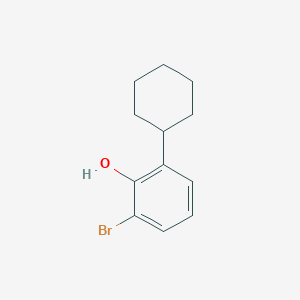
2-Bromo-6-cyclohexylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-cyclohexylphenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a cyclohexyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclohexylphenol can be achieved through a bromination-dehydrobromination reaction. This involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. The reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of brominating agents and controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-6-cyclohexylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, making it highly reactive.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Common Reagents and Conditions:
Bromination: Diethyl dibromo-malonate is commonly used for bromination reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize phenols to quinones.
Reduction: Reducing agents like sodium borohydride can convert quinones back to hydroquinones.
Major Products:
Quinones: Formed through oxidation of phenols.
Hydroquinones: Formed through reduction of quinones.
Applications De Recherche Scientifique
2-Bromo-6-cyclohexylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-6-cyclohexylphenol involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and hydroxyl group on the phenol ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can also undergo redox reactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
2-Bromo-4-cyclohexylphenol: Another bromophenol with a different substitution pattern.
4-Bromo-5-nitrophthalonitrile: Contains a cyclohexylphenol fragment and exhibits different reactivity due to the presence of nitro groups.
Uniqueness: The presence of both a bromine atom and a cyclohexyl group on the phenol ring provides distinct properties compared to other bromophenols .
Propriétés
Numéro CAS |
6274-89-1 |
|---|---|
Formule moléculaire |
C12H15BrO |
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
2-bromo-6-cyclohexylphenol |
InChI |
InChI=1S/C12H15BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2 |
Clé InChI |
WRVIGSXNYQECJV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=C(C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


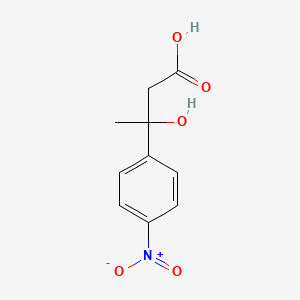
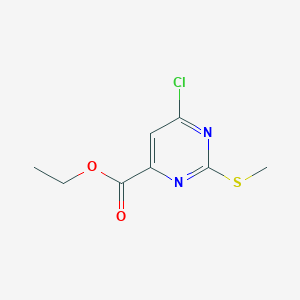
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
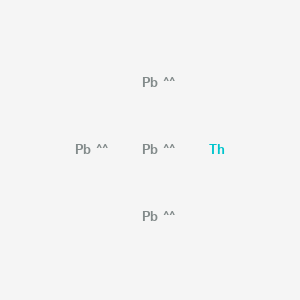
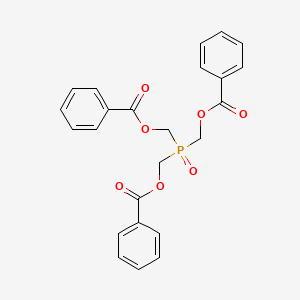
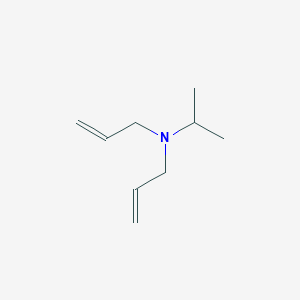

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)
